Cobalt phthalocyanin

Catalog No.
S564772
CAS No.
3317-67-7
M.F
C32H16CoN8
M. Wt
571.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cobalt phthalocyanin

CAS Number

3317-67-7

Product Name

Cobalt phthalocyanin

IUPAC Name

cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene

Molecular Formula

C32H16CoN8

Molecular Weight

571.5 g/mol

InChI

InChI=1S/C32H16N8.Co/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2

InChI Key

MPMSMUBQXQALQI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Co+2]

Synonyms

cobalt phthalocyanine

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Co+2]

Gas Sensing

CoPc exhibits excellent potential for gas sensing applications, particularly for detecting harmful gases like nitric oxide (NO). Studies have shown that CoPc films can effectively detect low concentrations of NO, making them suitable for environmental monitoring and industrial applications. The sensitivity of these films can be further enhanced by introducing specific substituents on the CoPc molecule. For instance, research suggests that chlorinated derivatives of CoPc display superior sensitivity towards NO compared to other substituted forms [].

Catalysis

CoPc demonstrates promising catalytic activity in various chemical reactions. Notably, it has shown remarkable ability to convert carbon dioxide (CO2) into methanol, a valuable fuel source, through a process known as electrocatalytic CO2 reduction. This research holds significant implications for developing sustainable energy solutions and mitigating greenhouse gas emissions [].

Photovoltaic Devices

CoPc, with its light-absorbing properties, has been explored as a potential component in photovoltaic devices like solar cells. Research suggests that incorporating CoPc into these devices can improve their light-harvesting efficiency, potentially leading to enhanced solar energy conversion [].

Cobalt phthalocyanine is an organometallic compound with the molecular formula C32H16CoN8C_{32}H_{16}CoN_{8} and a molecular weight of approximately 514.54 g/mol. It is characterized by a central cobalt ion coordinated to a phthalocyanine ligand, which consists of four isoindole units linked by nitrogen atoms. This compound appears as a purple powder and has a melting point of around 300 °C and a density of approximately 1.6 g/cm³ . Cobalt phthalocyanine is notable for its catalytic properties, particularly in redox reactions, where it can facilitate the aerobic regeneration of aldehydes and ketones from their corresponding oximes .

CoPc's primary mechanism of action in scientific research lies in its ability to conduct electricity. The delocalized π-electron system allows CoPc to transport charge carriers (holes) efficiently []. This property makes it a valuable material for applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) [].

, particularly in the following:

  • Aldoxime and Ketoxime Regeneration: It catalyzes the conversion of aldoximes and ketoximes back to their respective carbonyl compounds under aerobic conditions .
  • Electrocatalytic Reactions: Cobalt phthalocyanine has been extensively studied for its role in electrocatalytic processes, such as water oxidation and carbon dioxide reduction reactions. Research indicates that it can effectively facilitate the oxygen evolution reaction (OER) and carbon dioxide reduction reaction (CO2RR) when supported on conductive materials .
  • Hydrogen Evolution Reaction: Studies have shown cobalt phthalocyanine to be an efficient catalyst for hydrogen evolution, demonstrating low overpotentials in electrochemical setups .

Research into the biological activity of cobalt phthalocyanine suggests potential applications in medical fields, particularly in cancer therapy. Its ability to generate reactive oxygen species upon exposure to light can induce oxidative stress in tumor cells, leading to cell death . Additionally, cobalt phthalocyanine complexes have shown antimicrobial properties, making them candidates for further investigation in drug development.

Cobalt phthalocyanine can be synthesized through several methods:

  • Direct Synthesis: The most common method involves heating phthalonitrile with cobalt(II) salts in the presence of a suitable solvent at elevated temperatures. This method allows for the formation of cobalt phthalocyanine through cyclotetramerization.
  • Solvent-Free Methods: Recent advancements have introduced solvent-free synthesis techniques that enhance yield and purity while reducing environmental impact.
  • Polymer Coordination: Incorporating cobalt phthalocyanine into polymer matrices has been explored to improve its stability and catalytic efficiency in various applications .

Cobalt phthalocyanine finds applications across several fields:

  • Electronics: It is used as a p-type semiconductor material in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Its role as a hole-injection layer has been critical in improving device performance .
  • Catalysis: As a catalyst for various

Studies have focused on understanding the interactions of cobalt phthalocyanine with various substrates and catalysts. For instance, research indicates that when immobilized on carbon supports or within polymer films, cobalt phthalocyanine exhibits enhanced catalytic activity due to improved substrate accessibility and stabilization of reactive intermediates during electrocatalytic reactions . Additionally, interactions with other metal ions or ligands can modify its electronic properties, further influencing its catalytic behavior.

Cobalt phthalocyanine belongs to a broader class of metal phthalocyanines, which include various metal centers such as copper, iron, and zinc. Here are some similar compounds along with their unique characteristics:

CompoundUnique Features
Copper PhthalocyanineKnown for its high stability and efficiency in photodynamic therapy applications.
Iron PhthalocyanineExhibits strong catalytic activity for oxygen reduction reactions.
Zinc PhthalocyanineOften used in dye-sensitized solar cells due to its favorable electronic properties.
Nickel PhthalocyanineNotable for its role in catalyzing hydrogenation reactions.
Vanadyl PhthalocyanineDisplays unique redox properties useful in electrochemical applications.

Cobalt phthalocyanine's distinctiveness lies in its versatile catalytic capabilities across various reactions while maintaining stability under operational conditions. Its incorporation into electronic devices further differentiates it from other metal phthalocyanines that may not exhibit similar electronic properties or stability.

Physical Description

Dark odorless powder; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

4

Exact Mass

571.082986 g/mol

Monoisotopic Mass

571.082986 g/mol

Heavy Atom Count

41

Related CAS

36344-62-4

GHS Hazard Statements

Aggregated GHS information provided by 68 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 23 of 68 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 45 of 68 companies with hazard statement code(s):;
H351 (91.11%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

3317-67-7

General Manufacturing Information

Cobalt, [29H,31H-phthalocyaninato(2-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, (SP-4-1)-: ACTIVE

Dates

Modify: 2023-08-15

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